Diethyl allylmalonate
Overview
Description
Diethyl allylmalonate is a clear colorless to slightly yellow liquid . It is an important intermediate in the synthesis of vitamins B1 and B6, barbiturates, non-steroidal anti-inflammatory agents, and numerous other pharmaceuticals, agrochemicals, and flavors and fragrances compounds .
Synthesis Analysis
This compound is obtained by reacting diethyl malonate with allyl bromide .Molecular Structure Analysis
The molecular formula of this compound is C10H16O4 . It contains a total of 29 bonds, including 13 non-H bonds, 3 multiple bonds, 8 rotatable bonds, 3 double bonds, and 2 ester(s) (aliphatic) .Chemical Reactions Analysis
This compound is an important intermediate in various syntheses. It is used in the production of vitamins B1 and B6, barbiturates, non-steroidal anti-inflammatory agents, and other pharmaceuticals .Physical and Chemical Properties Analysis
This compound has a molecular weight of 200.23 . It is a clear colorless to slightly yellow liquid . The boiling point is 222-223 °C, and the density is 1.015 g/mL at 25 °C .Scientific Research Applications
Ester Enolate Generation
Diethyl allylmalonate is utilized in the generation of ester enolates through reductive α-deoxygenation of α-acetoxy or α-alkoxy esters. This process allows for a one-pot reductive-alkylation and serves as a method for stitching together alkenes and alkyl halides using diethyl oxomalonate as a conjunctive reagent (Pardo, Ghosh, & Salomon, 1981).
Cycloaddition Reactions
This compound participates in cycloaddition reactions with cyclopentadienes, forming diethyl bicyclo-[2.2.1]hept-5-en-2-ylmethylmalonates. These compounds, after alkaline hydrolysis, yield dicarboxylic acids and have applications as plasticizers for poly(vinyl chloride) polymers (Mamedov, 2001).
Oxidative Free-Radical Annulations
In oxidative free-radical annulations, this compound reacts with sterically nucleophilic alkenes in the presence of manganese and copper acetates, yielding methylenecyclopentanes and other cyclic structures. This process is a significant contribution to synthetic organic chemistry (Snider & Buckman, 1989).
Synthesis of Food Flavors
This compound plays a role in synthesizing food flavors, such as 4-pentenoic acid. This involves reactions with allyl chloride, followed by saponification and decarboxylation, leading to flavor compounds with practical applications in the food industry (Wan-bin, 2007).
Catalytic Reactions with Diacetates
The compound is involved in palladium-catalyzed reactions with diacetates of allylic 1,1-diols, showcasing its role in complex catalytic processes. These reactions demonstrate the diverse applications of this compound in advanced organic syntheses (Lu & Huang, 1984).
Green Chemistry and Solvent Waste Reduction
In the field of green chemistry, this compound's reactions in olefin metathesis have been studied for their environmental impact. Reactions performed under bulk conditions with this compound reduce solvent waste, highlighting its role in sustainable chemistry practices (Kniese & Meier, 2010).
Ring-Closing Metathesis
This compound is central to ring-closing metathesis reactions, a significant method in organic chemistry. This process involves ruthenium catalysts and is used to synthesize cyclic compounds (Stewart et al., 2010).
Safety and Hazards
Diethyl allylmalonate is a combustible liquid. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
Diethyl allylmalonate is a chemical compound that is primarily used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and flavors and fragrances compounds
Biochemical Pathways
This compound is involved in the synthesis of vitamins B1 and B6, barbiturates, and non-steroidal anti-inflammatory agents . These compounds, once synthesized, can participate in various biochemical pathways. For example, vitamins B1 and B6 are essential for energy metabolism and neurotransmitter synthesis, respectively.
Result of Action
The primary result of the action of this compound is the production of other compounds through chemical synthesis. These compounds, such as vitamins B1 and B6, barbiturates, and non-steroidal anti-inflammatory agents, can have various molecular and cellular effects depending on their specific mechanisms of action .
Action Environment
The action of this compound, as a chemical intermediate, is heavily influenced by the conditions of the chemical reaction in which it is used, including factors such as temperature, pH, and the presence of other chemicals. These factors can influence the yield and purity of the synthesized compounds. In terms of stability, this compound is a combustible liquid and should be stored in cool, dry conditions in well-sealed containers .
Properties
IUPAC Name |
diethyl 2-prop-2-enylpropanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-4-7-8(9(11)13-5-2)10(12)14-6-3/h4,8H,1,5-7H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDWAYKGILJJNBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC=C)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30883787 | |
Record name | Propanedioic acid, 2-(2-propen-1-yl)-, 1,3-diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30883787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2049-80-1 | |
Record name | Diethyl allylmalonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2049-80-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethyl allylmalonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002049801 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diethyl allylmalonate | |
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Record name | Diethyl allylmalonate | |
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Record name | Propanedioic acid, 2-(2-propen-1-yl)-, 1,3-diethyl ester | |
Source | EPA Chemicals under the TSCA | |
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Record name | Propanedioic acid, 2-(2-propen-1-yl)-, 1,3-diethyl ester | |
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Record name | Diethyl allylmalonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.431 | |
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Record name | DIETHYL ALLYLMALONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5ETZ38HUJ | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the typical reactions diethyl allylmalonate participates in?
A1: this compound is often used in [4+2] cycloaddition reactions with cyclopentadienes, yielding bicyclic compounds like diethyl bicyclo[2.2.1]hept-5-en-2-ylmethylmalonates []. It can also participate in radical addition reactions with per(poly)fluoroalkyl iodides in the presence of a chromium chloride/iron catalyst system to produce per(poly)fluoroalkylmethyl-substituted cyclopropane derivatives [].
Q2: Can this compound be used to synthesize other valuable compounds?
A2: Yes, this compound serves as a precursor for various compounds. For instance, it can be alkylated with iodomethane-d3 and further manipulated to synthesize deuterium-labeled methylmalonic acid and propionic acid, specifically methyl-d3-malonic acid and propionic-3,3,3-d3 acid []. It can also be reacted with anhydrous sodium ethoxide and subsequently hydrolyzed and decarboxylated to yield 4-pentenoic acid, a compound used in food flavorings [].
Q3: Are there any applications of this compound derivatives in materials science?
A3: Yes, research indicates that chlorinated derivatives of diethyl bicyclo[2.2.1]hept-5-en-2-ylmethylmalonates, synthesized from this compound, show promise as plasticizers for poly(vinyl chloride) (PVC) polymers []. Additionally, a β-diketone-functionalized polyhedral oligomeric silsesquioxane (POSS) dendrimer, synthesized using this compound, was used to create hybrid luminescent complexes with lanthanide ions. These complexes, when incorporated into a polymethyl methacrylate (PMMA) matrix, formed nanoparticles that imparted luminescent properties to the PMMA material [].
Q4: Has this compound been used to modify polymers?
A4: Yes, this compound has been successfully utilized in the functionalization of atactic polypropylene. This process, initiated by dicumyl peroxide, incorporates the allyl group of this compound into the polymer backbone [].
Q5: What spectroscopic data is available for characterizing this compound?
A5: While the provided abstracts lack specific spectroscopic details, this compound is commonly characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). These techniques provide information on the compound's structure, functional groups, and molecular weight. For instance, 4-pentenoic acid, synthesized from this compound, was confirmed using MS, IR, and 1H NMR [].
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